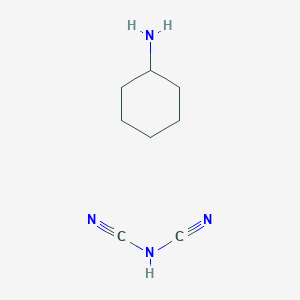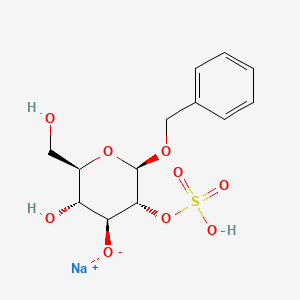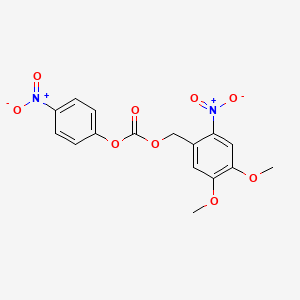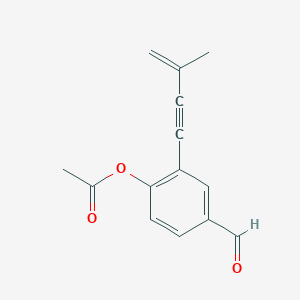![molecular formula C9H13N3O2 B12557897 (NZ)-N-[2-(hydroxyamino)-2-methyl-1-pyridin-2-ylpropylidene]hydroxylamine](/img/structure/B12557897.png)
(NZ)-N-[2-(hydroxyamino)-2-methyl-1-pyridin-2-ylpropylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NZ)-N-[2-(hydroxyamino)-2-methyl-1-pyridin-2-ylpropylidene]hydroxylamine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxylamine group and a pyridine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[2-(hydroxyamino)-2-methyl-1-pyridin-2-ylpropylidene]hydroxylamine typically involves the reaction of hydroxylamine with a suitable precursor. One common method is the acid-catalyzed hydrolysis of nitromethane, which produces hydroxylamine hydrochloride . This intermediate can then be further reacted with other reagents to form the desired compound.
Industrial Production Methods
Industrial production of hydroxylamine hydrochloride, a key intermediate, can be achieved through the electrolytic reduction of nitric acid or the action of sodium bisulfite on sodium nitrite . These methods are scalable and provide high yields, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(NZ)-N-[2-(hydroxyamino)-2-methyl-1-pyridin-2-ylpropylidene]hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oximes, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, (NZ)-N-[2-(hydroxyamino)-2-methyl-1-pyridin-2-ylpropylidene]hydroxylamine is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex reaction mechanisms, making it valuable for developing new synthetic pathways.
Biology
Biologically, this compound has potential applications in studying enzyme mechanisms and as a probe for investigating biochemical pathways. Its ability to interact with biological molecules makes it a useful tool in molecular biology research.
Medicine
In medicine, this compound is being explored for its potential therapeutic properties. It has shown promise in preliminary studies as an anticancer agent due to its ability to induce apoptosis in cancer cells .
Industry
Industrially, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other complex organic molecules. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of (NZ)-N-[2-(hydroxyamino)-2-methyl-1-pyridin-2-ylpropylidene]hydroxylamine involves its interaction with specific molecular targets. It can act as a nucleophile, attacking electrophilic centers in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecule. In cancer cells, this compound induces apoptosis by disrupting cellular processes and triggering programmed cell death pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Hydroxyamino)-1,4-naphthoquinone: Known for its anticancer properties, this compound shares structural similarities with (NZ)-N-[2-(hydroxyamino)-2-methyl-1-pyridin-2-ylpropylidene]hydroxylamine.
Hydroxylamine hydrochloride: A simpler compound, often used as a precursor in the synthesis of more complex molecules.
Uniqueness
What sets this compound apart is its unique combination of a hydroxylamine group and a pyridine ring. This structure provides it with distinct reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
(NZ)-N-[2-(hydroxyamino)-2-methyl-1-pyridin-2-ylpropylidene]hydroxylamine |
InChI |
InChI=1S/C9H13N3O2/c1-9(2,12-14)8(11-13)7-5-3-4-6-10-7/h3-6,12-14H,1-2H3/b11-8- |
InChI Key |
GETGXFNGHOIABB-FLIBITNWSA-N |
Isomeric SMILES |
CC(C)(/C(=N\O)/C1=CC=CC=N1)NO |
Canonical SMILES |
CC(C)(C(=NO)C1=CC=CC=N1)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-Oxo-1-cyclohexenyl)amino]benzonitrile](/img/structure/B12557815.png)
![(4-Methylphenyl)[4-(phenylsulfanyl)phenyl]methanone](/img/structure/B12557822.png)


![Benzenesulfonyl chloride, 2-methyl-5-[(4-methylphenyl)sulfonyl]-](/img/structure/B12557839.png)



![Prop-2-en-1-yl 3-[(oxomethylidene)sulfamoyl]benzoate](/img/structure/B12557862.png)
![7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-trien-7-ol](/img/structure/B12557868.png)

![4,6-Dimethyl-2-[2-(4-methylphenyl)hydrazinylidene]thieno[2,3-b]pyridin-3(2H)-imine](/img/structure/B12557875.png)

![Bis[(1H-benzimidazol-2-yl)] propanedioate](/img/structure/B12557915.png)
